molecular formula C16H17BrN2S B1677871 Pifithrin-beta hydrobromide CAS No. 511296-88-1

Pifithrin-beta hydrobromide

Cat. No. B1677871
M. Wt: 349.3 g/mol
InChI Key: SGNCOAOESGSEOP-UHFFFAOYSA-N
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Description

Pifithrin-beta hydrobromide (PFT β hydrobromide) is a potent p53 inhibitor with an IC50 of 23 μM . It is a stable, cell-permeable analog of pifithrin-α . Pifithrin-α is very unstable in culture medium and rapidly converts to its condensation product pifithrin-β .


Synthesis Analysis

Pifithrin-α, an inhibitor of the p53 protein, is regarded as a lead compound for cancer and neurodegenerative disease therapy. Pifithrin-α is very unstable in culture medium and rapidly converts to its condensation product pifithrin-β .


Molecular Structure Analysis

The molecular formula of Pifithrin-beta hydrobromide is C16H17BrN2S . The InChI is InChI=1S/C16H16N2S.BrH/c1-11-6-8-12 (9-7-11)13-10-18-14-4-2-3-5-15 (14)19-16 (18)17-13;/h6-10H,2-5H2,1H3;1H .


Chemical Reactions Analysis

Pifithrin-α alters p53 post-translational modifications pattern and differentially inhibits p53 target genes . Pifithrin-α is very unstable in culture medium and rapidly converts to its condensation product pifithrin-β .


Physical And Chemical Properties Analysis

The molecular weight of Pifithrin-beta hydrobromide is 349.3 g/mol .

Scientific Research Applications

Application 1: Inhibition of p53 function in tumor cell lines

  • Summary of the Application : Pifithrin-beta hydrobromide, along with Pifithrin-alpha, has been evaluated for its ability to inhibit p53 function in two wild-type p53 human tumor cell lines .
  • Methods of Application : The compounds were tested in vitro towards two human wild-type p53–expressing tumor cell lines, A2780 ovarian and HCT116 colon .
  • Results or Outcomes : Both compounds exhibited cytotoxic effects in vitro towards the two cell lines. The IC 50 values for both cell lines were 21.3 ± 8.1 μmol/L for PFT-α and 90.3 ± 15.5 μmol/L for PFT-β . There was no evidence of protection by clonogenic assay with either compound in combination with ionizing radiation .

Application 2: Protection against neuronal death

  • Summary of the Application : Pifithrin-beta hydrobromide is known to protect against neuronal death in models of stroke and neurodegenerative disorders .
  • Methods of Application : The specific methods of application are not detailed in the source, but it mentions that the compound has been used in models of stroke and neurodegenerative disorders .
  • Results or Outcomes : The compound has been found to be active in vivo and protects mice from the side-effects of cancer therapy associated with p53 induction .

Safety And Hazards

Pifithrin-beta hydrobromide may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

properties

IUPAC Name

2-(4-methylphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S.BrH/c1-11-6-8-12(9-7-11)13-10-18-14-4-2-3-5-15(14)19-16(18)17-13;/h6-10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGNCOAOESGSEOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C4=C(CCCC4)SC3=N2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301010188
Record name Cyclic Pifithrin-alpha hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301010188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pifithrin-beta hydrobromide

CAS RN

511296-88-1
Record name Pifithrin-beta hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0511296881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclic Pifithrin-alpha hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301010188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIFITHRIN-.BETA. HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP003XXT4D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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